Cas no 1016513-12-4 (5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine)

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amine group and a neopentyl (2,2-dimethylpropyl) moiety. This structure imparts stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxadiazole ring contributes to its electron-deficient character, enhancing its utility in nucleophilic substitution reactions. The sterically hindered neopentyl group may improve metabolic resistance in bioactive derivatives. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of enzyme inhibitors or bioactive scaffolds. The compound is typically handled under controlled conditions due to its reactive functional groups.
5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine structure
1016513-12-4 structure
Product name:5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
CAS No:1016513-12-4
MF:C7H13N3O
MW:155.19762
CID:1129992
PubChem ID:20118180

5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
    • F2158-1512
    • AC1Q1MIA
    • CTK6A7211
    • MolPort-004-318-130
    • ZINC19384830
    • AKOS000155136
    • AKOS008101119
    • 5-neopentyl-1,3,4-oxadiazol-2-amine
    • AG-C-59714
    • F2158-1512; AC1Q1MIA; CTK6A7211; MolPort-004-318-130; ZINC19384830; AKOS000155136; AKOS008101119; 5-neopentyl-1,3,4-oxadiazol-2-amine; AG-C-59714;
    • MFCD09802647
    • CS-0257187
    • G41914
    • 1016513-12-4
    • EN300-66444
    • SY180504
    • SCHEMBL20832857
    • Z285233928
    • DTXSID70602696
    • Inchi: InChI=1S/C7H13N3O/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10)
    • InChI Key: ZMJAXKZCBXJOSA-UHFFFAOYSA-N
    • SMILES: CC(C)(C)CC1=NNC(=N)O1

Computed Properties

  • Exact Mass: 155.105862047g/mol
  • Monoisotopic Mass: 155.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.9Ų

5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-66444-2.5g
5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
1016513-12-4 97%
2.5g
$867.0 2023-04-30
Enamine
EN300-66444-1.0g
5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
1016513-12-4 97%
1g
$442.0 2023-04-30
TRC
B418160-25mg
5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
1016513-12-4
25mg
$ 70.00 2022-06-07
TRC
B418160-50mg
5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
1016513-12-4
50mg
$ 95.00 2022-06-07
Life Chemicals
F2158-1512-10g
"5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine"
1016513-12-4 95%+
10g
$1554.0 2023-11-21
Chemenu
CM433879-500mg
5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
1016513-12-4 95%+
500mg
$403 2023-02-19
Life Chemicals
F2158-1512-2.5g
"5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine"
1016513-12-4 95%+
2.5g
$740.0 2023-11-21
A2B Chem LLC
AU82324-10g
5-Neopentyl-1,3,4-oxadiazol-2-amine
1016513-12-4 97%
10g
$2035.00 2024-04-20
Aaron
AR018NKW-10g
5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
1016513-12-4 97%
10g
$2638.00 2023-12-16
Aaron
AR018NKW-2.5g
5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
1016513-12-4 95%
2.5g
$1218.00 2025-02-28

Additional information on 5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine

5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Amine: A Comprehensive Overview

5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Amine is a compound with the CAS number 1016513-12-4, representing a unique structure within the oxadiazole class of heterocyclic compounds. This compound has garnered significant attention in recent years due to its potential applications in various fields, including agrochemicals and pharmaceuticals. The molecule's structure consists of a 1,3,4-oxadiazole ring system substituted with a 2,2-dimethylpropyl group at the 5-position and an amine group at the 2-position. This combination of functional groups imparts unique chemical properties that make it a valuable compound for research and development.

The oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Such structures are known for their stability and reactivity, making them versatile in organic synthesis. The substitution pattern of 5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Amine further enhances its chemical reactivity. The dimethylpropyl group introduces steric bulk, which can influence the compound's solubility and bioavailability. Meanwhile, the amine group at the 2-position provides nucleophilic character, enabling participation in various chemical reactions such as nucleophilic substitutions or additions.

Recent studies have explored the potential of 5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Amine as a precursor in the synthesis of bioactive molecules. For instance, researchers have investigated its role in the development of novel pesticides with improved efficacy and reduced environmental impact. The compound's ability to undergo various transformations makes it a valuable intermediate in organic synthesis. Additionally, its application in medicinal chemistry has been examined for its potential to serve as a building block for drug candidates targeting specific biological pathways.

The synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Amine typically involves multi-step processes that include the formation of the oxadiazole ring followed by substitution reactions to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For example, microwave-assisted synthesis has been employed to accelerate reaction times while minimizing byproduct formation.

In terms of physical properties, 5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Amine exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile facilitates its use in various chemical reactions. The compound's stability under physiological conditions has also been evaluated, making it a promising candidate for biomedical applications.

From an environmental perspective, understanding the fate and transport of 5-(2,2-Dimethylpropyl)-1,3,Oxazolidinone is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways and toxicity profiles toward non-target organisms. These investigations are essential for ensuring that any products derived from this compound meet regulatory standards for safety and sustainability.

In conclusion,5-(2,Oxazolidinone) represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure and reactivity continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and biological screening techniques unfold,5-(Oxazolidinone) is poised to play an increasingly important role in both academic and industrial settings.

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